Attenuated hNav1.8 Inhibitory Activity vs. Alternative Aryl Substitutions
In a structure-activity relationship (SAR) study of picolinamide Nav1.8 inhibitors, the analog bearing a 3,5-dichlorophenyl group (Compound 8) exhibited an IC50 > 32 μM [1]. In direct comparison, the 2,5-dichlorophenyl analog (Compound 7) showed an IC50 of 12 μM, and the 2,3,5-trichlorophenyl analog (Compound 3) showed an IC50 of 2.6 μM [1]. This demonstrates that the 3,5-dichloro substitution pattern is uniquely disadvantaged for this target compared to other closely related chlorophenyl motifs.
| Evidence Dimension | hNav1.8 Inhibition (IC50) |
|---|---|
| Target Compound Data | >32 μM (for 3,5-dichlorophenyl picolinamide analog) |
| Comparator Or Baseline | 2,5-dichlorophenyl analog (IC50 = 12 μM); 2,3,5-trichlorophenyl analog (IC50 = 2.6 μM) |
| Quantified Difference | Target compound is at least 2.6-fold less potent than the 2,5-dichloro analog and >12-fold less potent than the 2,3,5-trichloro analog. |
| Conditions | VSP-FRET assay in HEK293 cells expressing human Nav1.8 (in-house cell line) |
Why This Matters
For researchers in pain pharmacology, this data confirms that the 3,5-dichloro substitution is a negative determinant for Nav1.8 activity, making this compound a crucial negative control or a scaffold for optimization toward other targets.
- [1] National Center for Biotechnology Information. (2015). Table 2. Aryl Ring SAR in Picolinamide Series. PMC4468395. View Source
